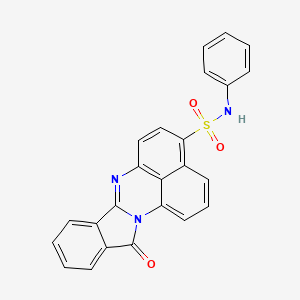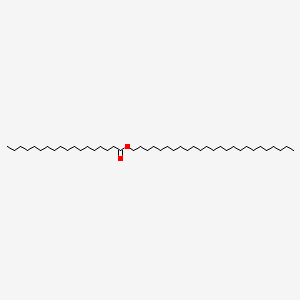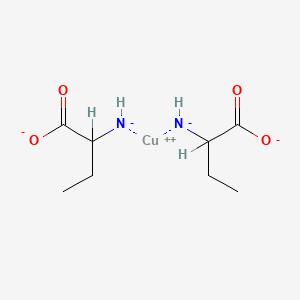
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is a chemical compound with the molecular formula C14H19NO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenyl ring, further connected to an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- typically involves the reaction of 4-cyclohexylaniline with acetyl chloride or acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
[ \text{4-Cyclohexylaniline} + \text{Acetyl chloride} \rightarrow \text{Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and phenyl groups contribute to its binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Similar structure but lacks the cyclohexyl group.
N-(4-methylphenyl)acetamide: Contains a methyl group instead of a cyclohexyl group.
4-Cyclohexylaniline: Precursor to Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy-.
Uniqueness
Acetamide, N-(4-cyclohexylphenyl)-N-hydroxy- is unique due to the presence of both cyclohexyl and phenyl groups, which provide distinct chemical and physical properties. These structural features contribute to its versatility in various applications, making it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
51410-58-3 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-(4-cyclohexylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H19NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12,17H,2-6H2,1H3 |
Clave InChI |
QDZCAEYIGSMUGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


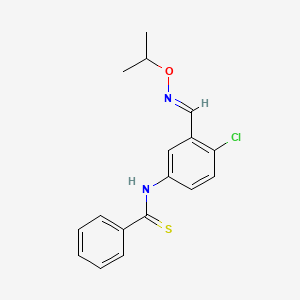

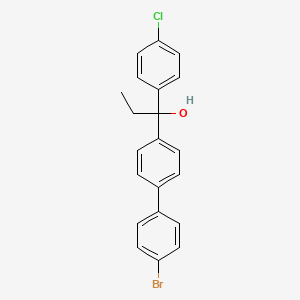
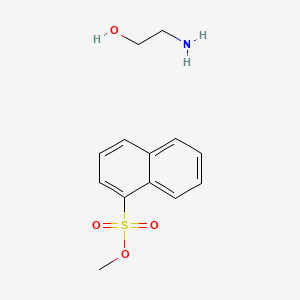

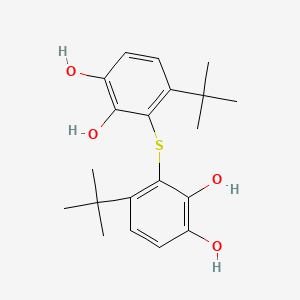

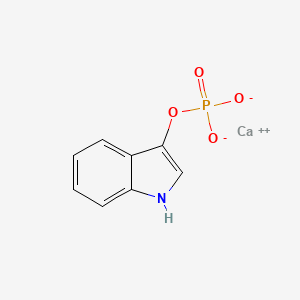
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
